molecular formula C8H11BrN2O B1463816 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 82099-98-7

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B1463816
CAS No.: 82099-98-7
M. Wt: 231.09 g/mol
InChI Key: HDNCEUNJWJHWMO-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 g/mol . The IUPAC name for this compound is 4-bromo-1-(oxan-2-yl)pyrazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 . The canonical SMILES structure is C1CCOC(C1)N2C=C(C=N2)Br .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 27 Ų . It has a complexity of 156 . The XLogP3-AA value is 1.7 , indicating its partition coefficient between octanol and water. It has a rotatable bond count of 1 .

Scientific Research Applications

Antibacterial and Antifungal Activities

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole and its derivatives have demonstrated significant applications in the field of microbiology. A study by Pundeer et al. (2013) revealed the synthesis of monobromo compounds from 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, which were then used to create bipyrazolyl derivatives. These new compounds showed considerable in vitro antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi like Aspergillus flavus (Pundeer et al., 2013).

Anti-Diabetic Activity

In another study, compounds derived from this compound were synthesized and evaluated for their anti-diabetic properties. Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to a sugar moiety, demonstrating moderate anti-diabetic activity, comparable to standard drugs like remogliflozin (Vaddiraju et al., 2022).

Photophysical and Electronic Device Applications

Kumbar et al. (2018) explored the use of this compound derivatives in photophysical studies and potential applications in electronic devices. The study focused on novel coumarin pyrazoline moieties combined with tetrazoles, revealing their significance in photonic and electronic devices due to their spectroscopic properties (Kumbar et al., 2018).

Crystal Structure and DFT Study

Yang et al. (2021) conducted a study on the crystal structure and Density Functional Theory (DFT) analysis of this compound derivatives. This research provides insights into the molecular structure and characteristics, which are essential for understanding the chemical behavior and potential applications of these compounds (Yang et al., 2021).

Other Applications

Further research has highlighted diverse applications of this compound in areas such as the synthesis of organic intermediates, catalysis in Suzuki-Miyaura coupling reactions, the study of proton transfer in chromophores, and the synthesis of nanoparticles (Sharma et al., 2013).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P305, P338, and P351 .

Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNCEUNJWJHWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675071
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82099-98-7
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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